N,N-Diethyl-2-methoxypropionamide
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Overview
Description
N,N-Diethyl-2-methoxypropionamide: is an organic compound with the molecular formula C8H17NO2. It is a derivative of propionamide, where the amide nitrogen is substituted with two ethyl groups and the alpha carbon is substituted with a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-methoxypropionamide typically involves the reaction of 2-methoxypropionyl chloride with diethylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction is exothermic and is usually performed at low temperatures to control the rate of reaction and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-methoxypropionamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of N,N-diethyl-2-oxopropionamide.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or ammonia (NH3) in ethanol.
Major Products:
Oxidation: N,N-Diethyl-2-oxopropionamide.
Reduction: N,N-Diethyl-2-methoxypropylamine.
Substitution: N,N-Diethyl-2-halopropionamide or N,N-Diethyl-2-aminopropionamide.
Scientific Research Applications
N,N-Diethyl-2-methoxypropionamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-methoxypropionamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N,N-Diethyl-2-methoxypropionamide can be compared with other similar compounds, such as:
N,N-Diethyl-2-methoxyacetamide: Similar structure but with an acetamide group instead of a propionamide group.
N,N-Diethyl-2-methoxybutyramide: Similar structure but with a butyramide group instead of a propionamide group.
N,N-Diethyl-2-methoxyvaleramide: Similar structure but with a valeramide group instead of a propionamide group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
93940-07-9 |
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Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N,N-diethyl-2-methoxypropanamide |
InChI |
InChI=1S/C8H17NO2/c1-5-9(6-2)8(10)7(3)11-4/h7H,5-6H2,1-4H3 |
InChI Key |
FVZPOZXGULEVOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)OC |
Origin of Product |
United States |
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